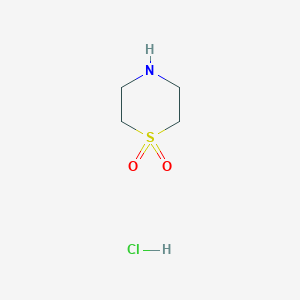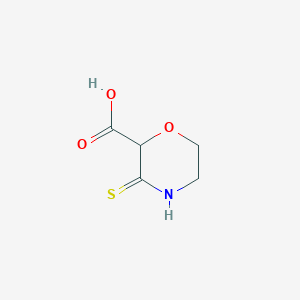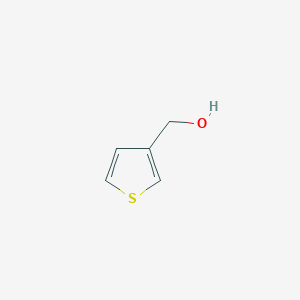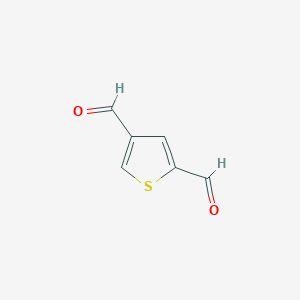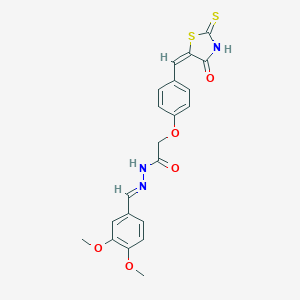
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a chemical compound that is widely used in scientific research. It is commonly referred to as "thioflavin T" and is used as a fluorescent dye to label amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease.
作用機序
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, causing the dye to fluoresce. This allows researchers to visualize and quantify the amount of amyloid fibrils present in a sample.
生化学的および生理学的効果
Thioflavin T has no known biochemical or physiological effects on living organisms.
実験室実験の利点と制限
One advantage of using thioflavin T in lab experiments is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be detected using standard fluorescence microscopy techniques. However, thioflavin T has limitations in that it can only label beta-sheet structures, and it may bind to other non-amyloid structures in certain conditions.
将来の方向性
For thioflavin T research include developing new fluorescent dyes with improved sensitivity and specificity for amyloid fibrils. Additionally, researchers are working to develop new imaging techniques that can visualize amyloid fibrils in vivo, which could lead to earlier diagnosis and treatment of diseases such as Alzheimer's.
合成法
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3,4-dimethoxybenzaldehyde to form the final product.
科学的研究の応用
Thioflavin T is primarily used in scientific research to label and detect amyloid fibrils. It has been used to study the aggregation of various proteins, including beta-amyloid, alpha-synuclein, and prion proteins. Thioflavin T is also used in the diagnosis of Alzheimer's disease, as amyloid fibrils are a hallmark of the disease.
特性
CAS番号 |
139298-32-1 |
|---|---|
製品名 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide |
分子式 |
C21H19N3O5S2 |
分子量 |
457.5 g/mol |
IUPAC名 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O5S2/c1-27-16-8-5-14(9-17(16)28-2)11-22-24-19(25)12-29-15-6-3-13(4-7-15)10-18-20(26)23-21(30)31-18/h3-11H,12H2,1-2H3,(H,24,25)(H,23,26,30)/b18-10+,22-11+ |
InChIキー |
TVTXOCCXVRYRLD-OCJVEPCKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
同義語 |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyli dene-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



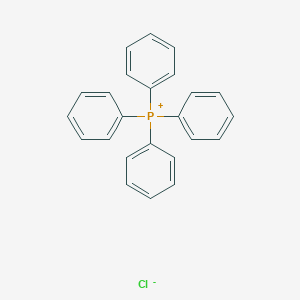
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
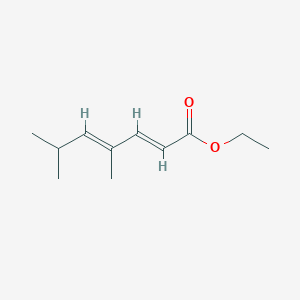
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
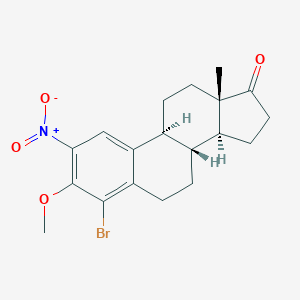
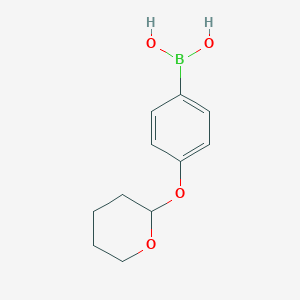
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
